D8-MMAE
Description
Properties
Molecular Formula |
C39H59D8N5O7 |
|---|---|
Molecular Weight |
726.03 |
Origin of Product |
United States |
Advanced Methodologies for D8 Mmae Synthesis and Bioconjugation in Research
Synthetic Approaches for Deuterated Monomethyl Auristatin E (D8-MMAE)
The synthesis of this compound involves the introduction of deuterium (B1214612) atoms into the MMAE structure. While specific detailed synthetic routes for this compound are often proprietary or described within the supplementary materials of research publications, the general approach involves incorporating deuterated precursors or utilizing deuteration reactions during the synthesis of the MMAE scaffold.
Research indicates that this compound is frequently used as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of MMAE in biological samples aacrjournals.orgmedchemexpress.comresearchgate.netaacrjournals.orgnih.govaacrjournals.org. This application highlights the availability and utility of synthesized this compound in preclinical and research settings. For instance, this compound has been employed as an internal standard in studies quantifying MMAE concentrations within tumor homogenates and cell pellets aacrjournals.orgmedchemexpress.com. This suggests that synthetic routes are established to produce this compound with sufficient purity and isotopic enrichment for analytical purposes.
One study mentions the synthesis of MC-VC-PAB-MMAE-d8, a linker-payload construct incorporating this compound, by mixing MC-VC-PABC-PNP linker solution with MMAE-d8 in the presence of HOBt and pyridine (B92270) mst.educore.ac.uk. This indicates that pre-synthesized this compound is available for subsequent conjugation steps.
While detailed step-by-step laboratory protocols for the de novo synthesis of the this compound molecule itself are not extensively detailed in the provided search results, the consistent use of this compound as a standard in various studies implies established synthetic methodologies exist for its production aacrjournals.orgmedchemexpress.comresearchgate.netaacrjournals.orgnih.govaacrjournals.org. The deuteration is typically introduced at specific, metabolically labile positions within the MMAE structure to achieve the desired pharmacokinetic improvements creative-biolabs.com.
Strategies for Bioconjugation of this compound to Targeting Moieties
Bioconjugation strategies for this compound involve chemically linking the cytotoxic payload to a targeting moiety, most commonly an antibody, to form an antibody-drug conjugate (ADC). The goal is to create a stable conjugate that can selectively deliver the this compound to antigen-expressing cells.
The general principle involves forming a stable covalent bond between a reactive group on the this compound (or its linker) and a complementary functional group on the antibody. Various chemical methods are employed for this conjugation, often targeting specific amino acid residues on the antibody, such as lysine (B10760008) residues or cysteine residues (after reduction of disulfide bonds) fujifilm.comthieme-connect.com.
Research highlights the use of linker-payload constructs that include this compound, which are then conjugated to antibodies. For example, a study describes the conjugation of an RKAA-MMAE linker-payload to a CD79b-targeting antibody using a microbial transglutaminase (MTG)-mediated site-specific conjugation method aacrjournals.orgnih.gov. This demonstrates that this compound can be incorporated into complex linker structures designed for specific conjugation chemistries.
The choice of conjugation strategy and the specific linker used significantly influence the properties of the resulting ADC, including its stability, drug-to-antibody ratio (DAR), and ultimately, its efficacy and safety profile fujifilm.comthieme-connect.com.
Chemical Linker Design and Stability Assessment in Research Constructs
Chemical linkers are crucial components of ADCs, connecting the antibody to the cytotoxic payload. For this compound-containing ADCs, linker design focuses on ensuring stability in systemic circulation while allowing for efficient release of the active payload within the target cell fujifilm.comthieme-connect.com.
Common linker types include cleavable and non-cleavable linkers. Cleavable linkers are designed to be cleaved within the intracellular environment of the target cell, often by enzymes (e.g., lysosomal proteases like cathepsin B), changes in pH, or reduction of disulfide bonds thieme-connect.com. Valine-citrulline (vc) linkers are a widely used type of protease-cleavable dipeptide linker aacrjournals.orgthieme-connect.com. Research involving MMAE (and by extension, this compound) frequently utilizes vc-based linkers aacrjournals.orgnih.gov.
The stability of the linker-payload in circulation is a critical factor influencing the therapeutic window of an ADC. Premature cleavage of the linker in the bloodstream can lead to systemic release of the potent this compound, resulting in off-target toxicity thieme-connect.com. Research efforts are directed towards designing linkers with improved stability. For instance, studies have investigated PEGylated glucuronide linkers as hydrophilic alternatives to the val-cit (B3106666) dipeptide, aiming for greater plasma exposure and improved in vivo performance of MMAE-containing ADCs aacrjournals.org. Another approach involves the use of stabilized maleimide (B117702) conjugation to improve resistance to cleavage by serum and lysosomal enzymes aacrjournals.org.
Assessment of linker stability in research constructs is typically performed using in vitro assays that simulate physiological conditions, such as incubation in serum or with relevant enzymes aacrjournals.org. Analytical techniques like LC-MS/MS are then used to quantify the amount of released payload over time aacrjournals.orgmedchemexpress.comresearchgate.netaacrjournals.orgnih.govaacrjournals.org.
Data from research on MMAE-containing ADCs provides insights into linker stability. For example, a study comparing a novel glycopeptide linker with a valine-citrulline linker in trastuzumab-auristatin ADCs showed that the stabilized glycopeptide linker exhibited higher resistance to cleavage by serum and lysosomal enzymes aacrjournals.org.
| Linker Type | Cleavage Mechanism (Typical) | Stability in Circulation (Goal) | Release in Target Cell (Goal) | Example in Research (MMAE) |
|---|---|---|---|---|
| Valine-Citrulline (vc) | Protease (Cathepsin B) | Stable | Efficient | Frequently used aacrjournals.orgnih.gov |
| PEGylated Glucuronide | Lysosomal β-glucuronidase | Improved (hydrophilic) | Efficient | Investigated aacrjournals.org |
| Stabilized Maleimide Linkers | N/A (focus on attachment stability) | Improved | Efficient (upon internalization/cleavage) | Investigated aacrjournals.org |
Site-Specific Conjugation Technologies Employing this compound
Traditional bioconjugation methods often result in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DAR) and conjugation sites. Site-specific conjugation technologies aim to produce homogeneous ADCs with a defined DAR and consistent payload attachment sites, which can lead to improved pharmacokinetic properties, efficacy, and reduced variability fujifilm.com.
Research employing this compound has utilized site-specific conjugation approaches. One notable example is the use of microbial transglutaminase (MTG) for site-specific conjugation of an RKAA-MMAE linker-payload to a CD79b-targeting antibody aacrjournals.orgnih.gov. This method allows for the conjugation of the linker-payload to specific glutamine residues on the antibody, resulting in a homogeneous ADC with a well-defined DAR, such as a DAR of 2.02 observed in one study nih.gov. This contrasts with traditional methods that might yield a distribution of DARs.
The advantages of site-specific conjugation include predictable drug loading, potentially improved pharmacokinetic profiles, and reduced off-target toxicity compared to heterogeneous conjugates fujifilm.com. By controlling the exact location of payload attachment, researchers can optimize the ADC's interaction with its target and its behavior within the biological system.
The use of this compound in conjunction with site-specific conjugation technologies underscores the efforts in research to develop more precisely engineered ADCs with enhanced therapeutic properties. The ability to incorporate a deuterated payload with potentially improved metabolic stability into a site-specifically conjugated ADC represents an advanced approach in the field of targeted therapeutics.
| Conjugation Technology | Antibody Modification | Conjugation Site (Typical) | Resulting ADC Homogeneity | Example with MMAE |
|---|---|---|---|---|
| Lysine Conjugation | N/A | Lysine residues | Heterogeneous | Common method |
| Cysteine Conjugation | Disulfide reduction | Cysteine residues | Heterogeneous (can be improved) | Common method |
| Enzyme-Mediated (e.g., MTG) | Specific tag/sequence | Specific residues (e.g., glutamine) | Homogeneous | Used with RKAA-MMAE aacrjournals.orgnih.gov |
Analytical and Bioanalytical Characterization of D8 Mmae and Its Conjugates in Research
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for D8-MMAE Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed technique for the quantitative analysis of small molecules like MMAE in complex biological samples. The development and validation of LC-MS/MS methods for this compound are crucial for its application as an internal standard and for measuring unconjugated this compound and conjugate release. These methods typically involve sample preparation steps such as homogenization, protein precipitation, and solid phase extraction to isolate the analyte from the matrix medchemexpress.comglpbio.comlifetechindia.com. Chromatographic separation is achieved using various columns and solvent gradients, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode glpbio.comnih.govmdpi.comsemanticscholar.orgnih.gov.
Validation of these LC-MS/MS methods involves establishing parameters such as specificity, sensitivity, linearity, accuracy, and precision within a defined quantitative range nih.govnih.govnih.gov. For instance, a validated LC-MS/MS method for MMAE in human serum demonstrated a quantitative range of 0.04–10.0 ng/mL nih.gov. Another method for MMAE quantification in plasma, blood, tissues, and tumors reported a lower limit of quantification (LLOQ) of 0.2 ng/mL (or ng/g) mdpi.com.
Application of this compound as an Internal Standard for Payload Quantification in Biological Matrices
This compound serves as a critical internal standard in LC-MS/MS methods for the accurate quantification of MMAE, particularly in the context of antibody-drug conjugates (ADCs) medchemexpress.comglpbio.comnih.govmdpi.comsemanticscholar.orgnih.gov. The use of an isotopically labeled internal standard like this compound helps to account for variations introduced during sample preparation, matrix effects, and LC-MS/MS analysis, thereby improving the accuracy and reproducibility of the quantitative results.
In a typical workflow, biological samples (e.g., tumor homogenates, cell pellets, plasma) are spiked with a known concentration of this compound before extraction and analysis medchemexpress.comnih.govmdpi.comsemanticscholar.org. The ratio of the peak area of MMAE to the peak area of this compound is then used to determine the concentration of MMAE in the original sample based on a calibration curve generated using known concentrations of MMAE spiked with the same concentration of this compound in a blank matrix nih.gov. This approach has been successfully applied to quantify MMAE in various matrices, including cell lysates, tumors, and plasma medchemexpress.comglpbio.comnih.govmdpi.comsemanticscholar.org.
Examples of LC-MS/MS transitions used for quantification include m/z 718.8→134.1 for MMAE and m/z 727.6→134.1 for this compound glpbio.com, or m/z 718.5/686.5 and 718.5/152.1 for MMAE and m/z 726.6/152.1 or 726.6/694.6 for this compound mdpi.comsemanticscholar.orgnih.govtandfonline.com.
Methodologies for Measuring Unconjugated this compound and Conjugate Release
Measuring unconjugated MMAE and the release of MMAE from its conjugates in biological matrices is essential for understanding the pharmacokinetics and stability of MMAE-based ADCs. LC-MS/MS methods are commonly used for this purpose.
To measure unconjugated MMAE, samples are processed to extract the free payload. This often involves protein precipitation and subsequent LC-MS/MS analysis using this compound as the internal standard nih.govmdpi.comsemanticscholar.org. For example, unconjugated MMAE in plasma, urine, and fecal homogenates has been measured using LC-MS/MS after solid-phase or liquid-liquid extraction nih.gov.
To quantify the total MMAE (both conjugated and unconjugated), a forced deconjugation step is introduced before LC-MS/MS analysis nih.govmdpi.comsemanticscholar.org. This typically involves enzymatic cleavage of the linker connecting MMAE to the antibody, often using proteases like papain nih.govmdpi.comsemanticscholar.org. After complete deconjugation, the released MMAE is quantified using the validated LC-MS/MS method with this compound as the internal standard nih.govmdpi.comsemanticscholar.org. This allows for the determination of the total amount of drug present, regardless of whether it is still attached to the antibody.
Research findings have shown that intratumoral MMAE concentration, which includes released payload, correlates with antitumor activity medchemexpress.comlifetechindia.comtargetmol.com. Methodologies for measuring unconjugated MMAE and conjugate release are crucial for assessing the stability of ADCs in biological environments and understanding the drug's distribution and metabolism.
Immunoanalytical Techniques for this compound-Containing Conjugates (e.g., ELISA)
While LC-MS/MS is primarily used for quantifying the small molecule payload (MMAE), immunoanalytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), are often employed to quantify the antibody component of ADCs and sometimes the conjugated drug. Although this compound itself is a small molecule internal standard, immunoanalytical methods can be developed to detect the antibody-drug conjugate structure that contains the MMAE payload.
ELISA methods for ADCs typically involve capturing the antibody component and then detecting either the antibody itself or the conjugated payload. For MMAE-conjugated ADCs, ELISAs have been developed to quantify total antibody (conjugated and unconjugated antibody) and conjugated antibody nih.govnih.govnih.gov. These assays often utilize antibodies that bind to the ADC or the antibody component nih.govnih.gov.
For instance, a sandwich ELISA method was developed to measure total intact trastuzumab levels in studies involving trastuzumab-vc-MMAE nih.gov. Another study reported the development and validation of ELISAs for quantifying MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera nih.gov. These ELISAs demonstrated good accuracy, precision, sensitivity, and specificity within their respective quantitative ranges nih.gov.
Characterization of Drug-to-Antibody Ratio (DAR) in this compound Conjugates
The Drug-to-Antibody Ratio (DAR) is a critical parameter for characterizing antibody-drug conjugates, representing the average number of drug molecules conjugated to each antibody molecule. While this compound is typically used as an internal standard for payload quantification rather than for direct DAR characterization, the analytical methods used to quantify the payload (often with this compound as IS) are integral to DAR determination methodologies.
Methods for DAR characterization of MMAE conjugates commonly include Hydrophobic Interaction Chromatography (HIC) and UV/Vis spectroscopy, often coupled with mass spectrometry. HIC separates ADCs based on their hydrophobicity, which is influenced by the number of conjugated hydrophobic drug molecules semanticscholar.orgcellmosaic.com. Different DAR species can be resolved and their relative proportions determined, allowing for the calculation of the average DAR semanticscholar.orgcellmosaic.com.
UV/Vis spectroscopy can also be used to estimate DAR by measuring the absorbance of the conjugate at wavelengths where both the antibody and the drug (MMAE) contribute to the absorbance cellmosaic.com. By using the known extinction coefficients of the antibody and the drug, the DAR can be calculated cellmosaic.com.
While this compound itself doesn't directly determine the DAR, the accurate quantification of the released MMAE payload using methods employing this compound as an internal standard can be indirectly related to DAR in certain experimental setups, particularly when assessing the total drug load after complete deconjugation mdpi.com. For example, the relative MMAE/internal standard ratios after forced deconjugation have been used to estimate the DAR of ADCs mdpi.com.
Research indicates that conjugation conditions are chosen to achieve a desired average DAR tandfonline.com. For example, conjugation conditions for polatuzumab vedotin were selected to achieve an average DAR of approximately 3.4-3.5 tandfonline.com. The DAR of ADCs can also be varied experimentally, for instance, by conjugating antibodies with increasing amounts of linker-drug to achieve DARs ranging from 0 to 8 epa.gov.
The characterization of DAR is essential as it can influence the ADC's efficacy, pharmacokinetics, and safety profile.
Data Table: Examples of LC-MS/MS Transitions for MMAE and this compound Quantification
| Analyte | MRM Transition (m/z) | Citation |
| MMAE | 718.8 → 134.1 | glpbio.com |
| This compound | 727.6 → 134.1 | glpbio.com |
| MMAE | 718.5/686.5 | nih.govmdpi.comsemanticscholar.org |
| MMAE | 718.5/152.1 | nih.govmdpi.comsemanticscholar.org |
| This compound | 726.6/152.1 | tandfonline.com |
| MMAE | 718.7/152.2 | tandfonline.com |
| MMAE | 718.6/686.5 | nih.gov |
| This compound | 726.6/694.6 | nih.gov |
| MMAE | 718 → 686 | nih.gov |
Data Table: Example of MMAE Quantification Range in Human Serum by LC-MS/MS
| Analyte | Matrix | Quantitative Range (ng/mL) | Citation |
| MMAE | Human serum | 0.04 – 10.0 | nih.gov |
Data Table: Example of In Vitro MMAE Blood-to-Plasma Ratios Across Species
| Species | MMAE Concentration (nM) | Blood-to-Plasma Ratio (Mean ± SD) | Citation |
| Mouse | 2 | 11.8 ± 0.291 | tandfonline.com |
| Rat | 2 | 2.36 ± 0.0825 | tandfonline.com |
| Cynomolgus monkey | 2 | 1.57 ± 0.0250 | tandfonline.com |
| Human | 2 | 0.976 ± 0.0620 | tandfonline.com |
Pharmacokinetic and Cellular Disposition Research of D8 Mmae in Preclinical Models
Investigating Intracellular Release Kinetics of D8-MMAE from Conjugates
The intracellular release of cytotoxic payloads like MMAE from ADCs is a critical step for their mechanism of action. While direct studies focusing solely on the release kinetics of this compound from a deuterated conjugate are not extensively detailed in the provided literature, the principles governing the release of non-deuterated MMAE from cleavable linkers in ADCs, where this compound is used for quantification, are well-described.
Role of Lysosomal Proteases in this compound Activation within Target Cells
For ADCs utilizing protease-cleavable linkers, such as the common valine-citrulline (vc) linker, the release of the active payload, including MMAE or its deuterated analog this compound from a corresponding conjugate, is primarily mediated by lysosomal proteases after the ADC is internalized by target cells nih.govguidetopharmacology.orgnih.govthieme-connect.comfrontiersin.org. Following receptor-mediated endocytosis, ADCs are trafficked to the endosomal and then lysosomal compartments, where the acidic environment and abundant lysosomal enzymes facilitate the cleavage of the linker nih.govfrontiersin.org. Cathepsin B is a key lysosomal protease known to cleave the vc linker, leading to the liberation of free MMAE aacrjournals.orgnih.govmdpi.comresearchgate.net. Studies evaluating the enzymatic cleavage of MMAE-containing linkers often employ enzymes like human cathepsin B and human liver lysosomal extracts to mimic the intracellular environment and assess release rates aacrjournals.org. This enzymatic cleavage is essential for the payload to exert its cytotoxic effect by accessing its intracellular target, tubulin nih.gov.
Mechanisms of Intracellular this compound Accumulation and Efflux
Upon release within the lysosome, free MMAE (or this compound) must then translocate to the cytoplasm to bind to tubulin and disrupt microtubule dynamics nih.gov. The lipophilic nature of unconjugated MMAE allows it to diffuse out of the lysosome and into the cytoplasm nih.govaacrjournals.org. Intracellular accumulation of unconjugated drug is observed following the internalization and processing of ADCs nih.govresearchgate.netresearchgate.net.
Whole-Body Pharmacokinetic Studies of this compound in Research Animal Models
Whole-body pharmacokinetic (PK) studies in preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug compounds. While comprehensive standalone PK studies specifically characterizing the disposition of this compound administered as the primary compound are not the main focus of the provided literature, this compound is widely used as a stable internal standard in LC-MS/MS methods to accurately quantify MMAE and related analytes in PK studies of MMAE and MMAE-containing ADCs in various animal species, including mice and rats nih.govaacrjournals.orgnih.govresearchgate.netaacrjournals.orgresearchgate.netmdpi.comtandfonline.com. This application relies on the assumption that this compound behaves similarly to MMAE in terms of extraction and ionization efficiency during analysis, while being distinguishable by mass due to the deuterium (B1214612) atoms.
PK studies of unconjugated MMAE in tumor-bearing mice have provided valuable data on its whole-body disposition. These studies, often employing this compound as an internal standard for precise measurement, reveal that MMAE is rapidly eliminated from plasma but shows prolonged and extensive distribution into tissues and blood cells nih.govresearchgate.net.
Tissue Distribution and Elimination Pathways of this compound
Based on studies of MMAE disposition where this compound is used for quantification, MMAE exhibits widespread tissue distribution in preclinical models. It distributes extensively into highly perfused tissues such as the lung, kidney, heart, liver, and spleen, showing high tissue-to-plasma AUC ratios (greater than 20 in mice) nih.govresearchgate.net. Distribution to poorly perfused tissues like fat, pancreas, skin, bone, and muscle is less extensive, with lower tissue-to-plasma AUC ratios (1.3 to 2.4 in mice) nih.govresearchgate.net. Distribution into the brain is limited nih.gov. Notably, tumor tissue demonstrates significantly higher exposure to MMAE compared to plasma (approximately 8-fold higher AUC in mice) nih.govresearchgate.net.
The elimination of MMAE is predominantly mediated by metabolism, primarily via the CYP3A4/5 enzymatic pathway, followed by biliary and fecal excretion nih.govnih.gov. Renal excretion of intact MMAE is limited, typically less than 10% nih.gov. The liver plays a central role as the primary tissue for MMAE elimination through hepatic clearance nih.gov.
Interspecies Differences in this compound Disposition in Preclinical Research
Interspecies differences in drug disposition are a critical consideration in preclinical research and translation to clinical settings. Studies investigating the disposition of MMAE have revealed notable differences across species, which are relevant when interpreting preclinical data obtained using this compound as an analytical tool.
Furthermore, discrepancies in systemic unconjugated MMAE levels normalized by ADC dose have been observed between humans and rodents tandfonline.comnih.gov. For instance, higher released MMAE plasma levels were noted in patients treated with brentuximab vedotin compared to those predicted from studies in cynomolgus monkeys nih.gov. These interspecies differences in systemic MMAE exposure likely stem from variations in the rates of unconjugated MMAE production from the ADC and its subsequent elimination across different species tandfonline.com. Such findings underscore the importance of carefully considering species-specific differences in disposition when utilizing preclinical models to predict human pharmacokinetics and potential toxicities of MMAE-based therapies.
Influence of Deuteration on this compound Metabolic Stability in Biological Systems
Deuteration, the replacement of hydrogen atoms with deuterium isotopes, is a strategy employed in medicinal chemistry to improve the metabolic stability of drug compounds creative-biolabs.comresearchgate.net. Substituting hydrogen with the heavier deuterium isotope at metabolically labile positions can strengthen carbon-deuterium bonds compared to carbon-hydrogen bonds, thereby slowing down enzymatic metabolism, particularly by cytochrome P450 enzymes researchgate.net.
This compound is a deuterated form of MMAE, incorporating deuterium atoms into its structure creative-biolabs.comadooq.commedchemexpress.com. The primary reason for using this compound in preclinical studies is as a stable internal standard for the quantification of non-deuterated MMAE by LC-MS/MS nih.govaacrjournals.orgnih.govresearchgate.netaacrjournals.orgnih.govresearchgate.netmdpi.com. This application relies on this compound having similar chemical and physical properties to MMAE for consistent recovery during sample processing, but with a distinct mass that allows for its differentiation and accurate quantification by mass spectrometry.
Mechanistic and Cellular Biological Research with D8 Mmae Conjugates
Elucidation of D8-MMAE Interaction with Microtubules and Tubulin Polymerization Inhibition
This compound, as a deuterated analog of MMAE, exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization. adooq.comxcessbio.comcreative-biolabs.comglpbio.com MMAE is a potent anti-mitotic agent that binds to tubulin dimers, preventing their assembly into microtubules. wikipedia.orgcreative-biolabs.comnih.gov This disruption of the microtubule network interferes with essential cellular processes, particularly cell division. dimabio.comnih.gov
MMAE binds to the "peptide site" on β-tubulin within the tubulin heterodimer. researchgate.netplos.orgnih.gov Structural studies, including high-resolution crystal structures of MMAE in complex with tubulin, have elucidated the specific interactions crucial for its binding affinity and potency. plos.orgnih.gov The MMAE molecule makes extensive contacts with the H6-H7 loop on the β subunit. researchgate.netplos.org The amino-terminus of MMAE interacts with the βT5 loop and αH10 on the adjacent α-tubulin subunit. researchgate.netplos.org Specific interactions involve hydrogen bonds between the methylated valine amino terminus and Asp179 on the β1-tubulin subunit. plos.orgnih.gov The carboxy-terminal residues, such as the carbonyl groups of Dil and Dap, form hydrogen bonds with the backbone amides of Tyr224 and Gly225. plos.org The carboxy-terminal norephedrine (B3415761) is positioned above the GDP ligand binding site. researchgate.netplos.org
The binding of MMAE to tubulin dimers leads to the induction of curved aggregates and inhibits nucleotide exchange, ultimately resulting in the inhibition of tubulin polymerization. researchgate.net Studies have shown that MMAE binds to soluble tubulin heterodimers with a stoichiometry of approximately 1:1. nih.gov It also binds abundantly along the length of pre-assembled microtubules and exhibits high affinity for microtubule ends. nih.gov This binding introduces structural defects, suppresses microtubule dynamics, and reduces the kinetics and extent of microtubule assembly while promoting the formation of tubulin rings. nih.gov In cellular contexts, MMAE and MMAE-ADCs (via non-specific uptake) suppress proliferation, mitosis, and microtubule dynamics, leading to the disruption of the microtubule network. nih.gov
Research findings on MMAE binding to tubulin:
| Interaction Site on Tubulin | MMAE Moiety Involved | Type of Interaction | Source |
| β-tubulin H6-H7 loop | Extensive contacts | Hydrophobic/Van der Waals | researchgate.netplos.org |
| β1-tubulin T5 loop | Amino-terminus (methylated valine) | Hydrogen bond | researchgate.netplos.orgnih.gov |
| α2-tubulin H10 | Amino-terminus | Interaction | researchgate.netplos.org |
| βH6-H7 loop backbone amides | Carboxy-terminal (Dil, Dap carbonyls) | Hydrogen bonds | plos.org |
| Above GDP ligand site | Carboxy-terminal (norephedrine) | Positioning | researchgate.netplos.org |
The binding affinity (KD) for free MMAE binding to tubulin has been reported as 291 nM in fluorescence polarization binding measurements. researchgate.netplos.org
Pathways of Cell Cycle Arrest and Apoptosis Induction by this compound
This compound, through its action as a microtubule inhibitor, effectively halts cell division and proliferation. dimabio.comcreative-biolabs.com The disruption of microtubule dynamics by MMAE leads to cell cycle arrest, primarily at the G2/M phase. dimabio.comresearchgate.netnih.govnih.gov This arrest occurs because the cell is unable to properly form the mitotic spindle required for chromosome segregation.
Following prolonged G2/M arrest, cells treated with MMAE can undergo apoptosis, a form of programmed cell death. dimabio.comcreative-biolabs.comresearchgate.netnih.govnih.gov Studies have shown that MMAE and its analogs significantly increase the sub-G1 population in cell cycle analysis, which is indicative of apoptosis. researchgate.netnih.gov Mechanistically, MMAE-induced apoptosis can involve the activation of caspase-dependent pathways. researchgate.netnih.gov Increased expression of cleaved PARP, a marker of caspase-dependent apoptosis, has been observed after MMAE treatment. researchgate.netnih.gov
Research indicates that MMAE can induce apoptosis through a mechanism known as mitotic catastrophe. nih.gov This occurs when cells fail to properly complete mitosis and subsequently trigger apoptotic pathways. While the precise signaling pathways involved in MMAE-induced apoptosis are still under investigation, studies with similar compounds suggest potential involvement of pathways like the intrinsic apoptotic pathway, characterized by changes in pro-apoptotic (e.g., Bak, pBad/Bad) and anti-apoptotic (e.g., Bcl-2) protein expression and activation of initiator caspases like caspase-9, followed by executioner caspases like caspase-3. mdpi.comresearchgate.net
Research into the Bystander Effect of Released this compound in Heterogeneous Cell Populations
A significant aspect of the research into MMAE conjugates, including this compound, is the investigation of the "bystander effect." dimabio.comnih.govnih.gov This phenomenon refers to the ability of the released cytotoxic payload to diffuse from targeted, antigen-positive (Ag+) cancer cells into neighboring untargeted, antigen-negative (Ag−) cells, leading to their death. dimabio.comnih.govaacrjournals.org This effect is particularly important in the context of heterogeneous tumors, where not all cancer cells express the target antigen at sufficient levels for direct ADC uptake. nih.govaacrjournals.org
ADCs utilizing a cleavable linker, such as the valine-citrulline (vc) linker commonly used with MMAE, are designed to release the unmodified drug molecule within the targeted cell, typically through cleavage by intracellular enzymes like cathepsin B in endosomes or lysosomes. wikipedia.orgdimabio.comnih.govnih.gov The released, unconjugated MMAE is relatively permeable across cell membranes, allowing it to potentially diffuse out of the targeted cell and into adjacent cells. dimabio.comnih.gov
In vitro co-culture studies using mixtures of Ag+ and Ag− cell lines have been employed to quantitatively characterize the bystander effect of MMAE-containing ADCs. nih.gov These studies have shown that the bystander killing of Ag− cells increases with a higher fraction of Ag+ cells in the co-culture system and with increased expression levels of the target antigen on the Ag+ cells. nih.gov A notable lag time between ADC incubation and significant bystander killing has also been observed. nih.gov
Preclinical models, including admixed tumor xenografts containing both Ag+ and Ag− cells, have demonstrated the in vivo bystander killing potential of MMAE. aacrjournals.org In contrast, studies with MMAF, a related auristatin with lower membrane permeability, showed a reduced ability to mediate bystander killing, suggesting that the local diffusion and distribution of the released payload are critical for this effect. aacrjournals.orgbiochempeg.com The intracellular concentration of released MMAE has been shown to correlate with in vitro ADC-mediated cytotoxicity, even independent of target expression or drug-to-antibody ratios in some contexts. xcessbio.comaacrjournals.org
Data from co-culture studies demonstrating the bystander effect (Illustrative based on search results):
| Ag+ Cell Line | Ag− Cell Line | Ag+ Fraction | Target Expression Level (Ag+ cells) | Bystander Killing of Ag− Cells | Source |
| N87 (HER2+) | GFP-MCF7 (HER2-) | Increasing | High | Increased | nih.gov |
| BT474 (HER2+) | GFP-MCF7 (HER2-) | Varying | Moderate | Observed | nih.gov |
| SKBR3 (HER2+) | GFP-MCF7 (HER2-) | Varying | High | Observed | nih.gov |
Modulation of the Tumor Immune Microenvironment by this compound in Preclinical Investigations
Recent preclinical investigations have explored the impact of MMAE, including in the context of targeted delivery, on the tumor immune microenvironment. While the primary mechanism of MMAE is direct cytotoxicity through microtubule inhibition, there is emerging evidence suggesting it can also influence the local immune landscape within the tumor. mdpi.comnih.gov
Studies using targeted delivery platforms, such as activatable cell-penetrating peptides (ACPPs) conjugated to MMAE (e.g., cRGD-ACPP-MMAE), in syngeneic murine cancer models have provided insights into how targeted MMAE engages the tumor immune microenvironment. mdpi.comnih.gov These investigations indicated that targeted MMAE delivery could activate both the innate and adaptive arms of the immune system. mdpi.comnih.gov
Flow cytometry analysis of immune cells in tumor tissue after treatment with MMAE conjugates has revealed changes in immune cell infiltration. creative-diagnostics.com In some studies, the combination of MMAE with other modalities, such as irradiation, further enhanced the immune infiltration of certain cell types. creative-diagnostics.com Research suggests that the immune infiltration observed in the irradiated tumor immune microenvironment can be stimulated by the MMAE payload itself, rather than solely by the carrier or antibody. creative-diagnostics.com
Specific immune cell types that showed an increase within the tumor immune microenvironment of MMAE-treated mice in preclinical studies included those from both innate and adaptive immunity. mdpi.com Within the adaptive immunity arm, cytotoxic T-cells and T-helper cells (specifically Th1 cells) were significantly increased in tumors from MMAE-treated mice compared to untreated controls. mdpi.com However, B-cells did not show a statistically significant difference. mdpi.com Further characterization of T-cells indicated an increase in CD8+ T-cells, although a concomitant increase in exhausted CD8+ T-cells was also observed. mdpi.com
These preclinical findings suggest that beyond its direct cytotoxic effects, MMAE can temporally modulate the tumor immune microenvironment, potentially contributing to anti-tumor activity and offering possibilities for rational combinations with immunotherapies. mdpi.comnih.gov
Preclinical findings on MMAE's impact on the tumor immune microenvironment (Illustrative based on search results):
| Immune Cell Type | Change in Tumor Microenvironment (Preclinical Models) | Source |
| Cytotoxic T-cells | Increased | mdpi.com |
| CD8+ T-cells | Increased (with concomitant increase in exhausted cells) | mdpi.comcreative-diagnostics.com |
| T-helper cells (Th1) | Increased | mdpi.com |
| B-cells | No statistically significant difference | mdpi.com |
| Overall Immune Infiltration | Increased (especially in combination with IR) | creative-diagnostics.com |
Advanced Research Applications and Future Directions for D8 Mmae
Design and Optimization of Next-Generation D8-MMAE-Based Antibody-Drug Conjugates
The design and optimization of ADCs incorporating this compound are critical areas of ongoing research aimed at improving targeted cancer therapy. ADCs combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule payloads like MMAE or its deuterated form, this compound acs.orgresearchgate.net. This approach allows for the selective delivery of the cytotoxic agent to antigen-expressing cancer cells, thereby reducing systemic toxicity and increasing the therapeutic index biosynth.comacs.orgresearchgate.net.
Key aspects of designing next-generation this compound-based ADCs involve optimizing the antibody, the linker connecting the antibody and payload, and the drug-to-antibody ratio (DAR) acs.orgunimib.it. The antibody must exhibit high affinity and selectivity for a target antigen overexpressed on cancer cells acs.org. The linker is crucial for maintaining stability in circulation while allowing efficient release of the this compound payload within the target cell acs.orgunimib.it. Research explores different linker technologies, including cleavable and non-cleavable types, to control drug release kinetics researchgate.nettandfonline.com.
Optimizing the DAR, the average number of drug molecules conjugated per antibody, is another critical factor. While higher DARs can potentially increase potency, they can also impact the ADC's pharmacokinetic properties and increase hydrophobicity, potentially leading to aggregation and accelerated clearance aacrjournals.org. Studies have investigated varying DARs, for example, from D0 to D8 in the case of Hertuzumab-vc-MMAE conjugates, and evaluated their impact on kinetic affinity, cytotoxicity, and in vivo pharmacokinetics epa.gov. The use of deuteration in MMAE (this compound) is being explored for its potential to influence these parameters, potentially offering improved metabolic stability and pharmacokinetics compared to non-deuterated MMAE creative-biolabs.com. This enhanced stability could contribute to a better therapeutic profile for this compound-based ADCs creative-biolabs.com.
Research findings highlight the importance of stable conjugation and controlled release for effective ADC performance unimib.ittandfonline.com. For instance, studies on MMAE-containing ADCs have shown that the intracellular concentration of released MMAE correlates with in vitro cytotoxicity medchemexpress.com. Deuteration in this compound may offer advantages in achieving desired stability and release characteristics, contributing to the development of more effective next-generation ADCs.
Exploration of this compound in Novel Targeted Delivery Systems Beyond Antibodies
While ADCs represent a prominent application for potent payloads like this compound, research is also exploring their incorporation into novel targeted delivery systems beyond traditional antibody conjugates nih.gov. The fundamental principle remains the selective delivery of the cytotoxic agent to cancer cells to enhance efficacy and reduce systemic toxicity biosynth.commdpi.com.
Alternative delivery platforms being investigated include nanoparticles, liposomes, small molecules, peptides, and aptamers nih.govmdpi.com. These systems can be engineered to target specific receptors or markers on cancer cells, similar to antibodies nih.gov. Incorporating this compound into such systems could leverage its potent cytotoxic activity while potentially offering different pharmacokinetic profiles, tissue distribution, and cellular uptake mechanisms compared to ADCs.
For example, studies have investigated the use of MMAE in farnesyl-bioconjugated multivalent chemically self-assembled nanorings for targeted drug delivery, demonstrating potent cytotoxicity to cancer cells nih.gov. Similarly, small-molecule drug conjugates utilizing MMAE linked to high-affinity targeting moieties have been explored mdpi.com. The potential advantages of using this compound in these systems lie in the possibility of improved metabolic stability conferred by deuteration, which could translate to prolonged circulation times and enhanced accumulation at the tumor site, ultimately leading to improved therapeutic outcomes. Research in this area focuses on designing delivery systems that ensure stability of the this compound conjugate in the bloodstream and efficient, targeted release of the payload within the cancer cell.
Integrative Computational and Experimental Approaches for this compound Conjugate Development
The development of this compound conjugates, whether in ADCs or alternative delivery systems, increasingly relies on the integration of computational and experimental approaches acs.orgresearchgate.net. Computational methods play a crucial role in the design, prediction of properties, and understanding of the behavior of these complex molecules.
Computational techniques such as molecular docking and molecular dynamics simulations are employed to model the interaction between this compound, linkers, targeting moieties (like antibodies or other ligands), and their biological targets acs.orgresearchgate.net. These simulations can provide insights into binding affinity, conjugate stability, and the mechanism of payload release acs.org. Quantitative Structure-Activity Relationship (QSAR) analysis can also be used to predict the biological activity of this compound conjugates based on their chemical structures researchgate.net. Computational approaches can assist in optimizing linker design and conjugation strategies to achieve desired pharmacokinetic and pharmacodynamic properties researchgate.net.
Experimental approaches are essential for validating computational predictions and characterizing the synthesized this compound conjugates. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the quantification of this compound and its metabolites in biological samples, which is crucial for pharmacokinetic studies aacrjournals.orgmedchemexpress.comresearchgate.net. This compound itself is used as a deuterated internal standard in LC-MS methods for quantifying unconjugated MMAE aacrjournals.orgmedchemexpress.comresearchgate.net. In vitro cytotoxicity assays are performed to evaluate the potency of the conjugates against cancer cells tandfonline.comepa.gov. In vivo studies in animal models are conducted to assess the efficacy, pharmacokinetics, and safety of the developed conjugates epa.gov.
The integration of these approaches allows for a more rational and efficient design process. Computational modeling can guide the synthesis of promising conjugate candidates, while experimental data provide feedback for refining computational models and optimizing conjugate structures. This iterative process is vital for the successful development of next-generation targeted therapies utilizing this compound.
Emerging Research Areas and Unexplored Potentials of Deuterated Payloads in Translational Oncology
The use of deuterated payloads like this compound represents an emerging area with significant unexplored potential in translational oncology creative-biolabs.com. Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), can lead to alterations in the metabolic fate and pharmacokinetic properties of a drug creative-biolabs.com. This is due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can make the molecule less susceptible to enzymatic cleavage at deuterated positions.
For cytotoxic payloads like MMAE, improved metabolic stability through deuteration (as in this compound) could result in reduced clearance, leading to higher systemic exposure and potentially increased accumulation at the tumor site creative-biolabs.com. This could translate to enhanced anti-tumor efficacy and potentially a wider therapeutic window by reducing the formation of less active or toxic metabolites.
Beyond improved pharmacokinetics, research into deuterated payloads in oncology is exploring other potential advantages. This includes the possibility of altered tissue distribution and cellular uptake, which could further enhance targeted delivery to cancer cells. The impact of deuteration on the interaction of the payload with its intracellular targets, such as tubulin in the case of MMAE, is another area for investigation.
Translational oncology research aims to bridge the gap between basic scientific discoveries and their clinical application crownbio.comqimrb.edu.au. In the context of deuterated payloads, this involves preclinical studies to thoroughly evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound conjugates in relevant cancer models epa.govcrownbio.com. Furthermore, understanding the mechanisms by which deuteration influences the behavior of these payloads at a molecular and cellular level is crucial for rational drug design.
Q & A
Q. What experimental models are most appropriate for evaluating the cytotoxic activity of D8-MMAE in antibody-drug conjugates (ADCs)?
this compound’s cytotoxicity is typically assessed using in vitro cell viability assays (e.g., MTT or ATP-based luminescence) with CD30+ lymphoma cell lines like L-82, as validated in preclinical ADC studies. For in vivo models, immunodeficient mice xenografted with CD30+ tumors are preferred, with tumor volume and biomarker (e.g., CD30) analysis to correlate drug exposure and efficacy . Methodologically, ensure dose-response curves are normalized to unconjugated antibody controls to isolate this compound’s contribution to cytotoxicity.
Q. How should researchers validate the stability of this compound in ADC formulations during long-term storage?
Stability studies require monitoring degradation products via liquid chromatography–tandem mass spectrometry (LC-MS/MS) under recommended storage conditions (-20°C for lyophilized powder, -80°C for DMSO solutions). Accelerated stability testing at 4°C and 25°C can predict shelf-life. Include deuterium retention analysis to confirm structural integrity, as deuteration impacts metabolic stability .
Q. What analytical techniques are critical for quantifying this compound release from ADCs in biological matrices?
LC-MS/MS with deuterated internal standards (e.g., this compound itself) is essential for specificity. Solid-phase extraction (plasma) or liquid-liquid extraction (urine/feces) minimizes matrix interference. Validate assays for sensitivity (e.g., LOQ ≤0.025 ng/mL in plasma) and accuracy (85–115% recovery) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound-based ADCs?
Discrepancies often arise from tumor microenvironment factors (e.g., pH, protease activity) affecting linker cleavage. Use ex vivo pharmacodynamic assays (e.g., intratumoral this compound quantification via LC-MS/MS) to verify payload release. Additionally, employ multimodal imaging (e.g., PET with zirconium-89-labeled antibodies) to correlate ADC tumor uptake with efficacy .
Q. What strategies mitigate "bystander effects" in this compound ADCs targeting heterogeneous tumors?
Bystander effects occur when this compound diffuses into CD30- cells, potentially driving resistance. To address this:
Q. How should contradictory data on this compound’s pharmacokinetic (PK) half-life in different species be interpreted?
Species-specific differences in Fc receptor recycling and protease activity (e.g., cathepsin B) influence ADC metabolism. Use physiologically based PK (PBPK) modeling to extrapolate human PK from rodent data. Validate with interspecies cross-reactivity studies of the antibody component .
Methodological Challenges in Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent tumor regression in this compound ADC studies?
Nonlinear mixed-effects modeling (e.g., NONMEM) accounts for inter-animal variability in tumor growth kinetics. Pair this with Kaplan-Meier survival analysis to link tumor regression rates to survival endpoints. Ensure power analysis determines cohort sizes (n ≥ 8/group) to detect ≥50% tumor growth inhibition .
Q. How can researchers ensure reproducibility in quantifying this compound’s microtubule disruption effects?
Standardize immunofluorescence protocols for β-tubulin staining (e.g., antibody clones, fixation methods). Use high-content imaging systems to quantify microtubule density in ≥1,000 cells/condition. Include vincristine (a known microtubule disruptor) as a positive control .
Data Management and Ethical Considerations
Q. What metadata standards are critical for sharing this compound ADC datasets?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Chemical metadata : Include CAS RN 2070009-72-0, molecular formula (C₃₉H₅₉D₈N₅O₇), and purity certificates.
- Experimental metadata : Document DAR, storage conditions, and LC-MS/MS parameters.
Use community repositories like ChEMBL or ProteomeXchange for deposition .
Q. How should researchers address ethical concerns in studies involving this compound’s potent cytotoxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
